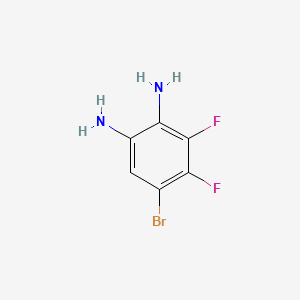

5-Bromo-3,4-difluorobenzene-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-3,4-difluorobenzene-1,2-diamine is an organic compound with the molecular formula C6H5BrF2N2 and a molecular weight of 223.02 g/mol . This compound is characterized by the presence of bromine and fluorine atoms on a benzene ring, along with two amino groups at the 1 and 2 positions. It is used in various chemical synthesis processes and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,4-difluorobenzene-1,2-diamine typically involves the following steps:

Starting Material: The synthesis begins with 3,4-difluoronitrobenzene.

Bromination: The nitro group is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are often used.

Catalysts and Reagents: Industrial processes may use more efficient catalysts and reagents to optimize the reaction conditions and reduce costs.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-3,4-difluorobenzene-1,2-diamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced further to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can produce nitro or amino derivatives .

Applications De Recherche Scientifique

5-Bromo-3,4-difluorobenzene-1,2-diamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of new pharmaceuticals and biologically active compounds.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 5-Bromo-3,4-difluorobenzene-1,2-diamine involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.

Pathways: It may affect biochemical pathways related to cell signaling, metabolism, and gene expression.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromo-1,2,3-trifluorobenzene: Similar structure but with an additional fluorine atom.

4,5-Difluorobenzene-1,2-diamine: Lacks the bromine atom but has similar amino group positioning.

1,3-Dibromo-5-fluorobenzene: Contains two bromine atoms and one fluorine atom.

Uniqueness

5-Bromo-3,4-difluorobenzene-1,2-diamine is unique due to its specific arrangement of bromine, fluorine, and amino groups, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts .

Activité Biologique

5-Bromo-3,4-difluorobenzene-1,2-diamine is an organic compound characterized by the presence of two fluorine atoms and a bromine atom on a benzene ring, along with two amino groups. This unique structure positions it as a significant candidate for various biological applications, particularly in medicinal chemistry and materials science. The compound's potential biological activities include anticancer properties and enzyme inhibition, making it an area of interest for researchers.

- Molecular Formula : C6H5BrF2N2

- Molecular Weight : 210.02 g/mol

- Structure :

- The compound features a benzene ring substituted with two fluorine atoms at the 3rd and 4th positions, a bromine atom at the 5th position, and amino groups at the 1st and 2nd positions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, which is crucial in cancer therapy.

- Cell Cycle Disruption : By affecting key regulatory proteins, it may induce apoptosis in cancer cells.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance:

- In vitro Studies : Various studies have shown that this compound can inhibit the growth of several cancer cell lines. A notable study demonstrated that concentrations as low as 10 µM could reduce cell viability by over 50% in certain breast cancer cell lines .

- Mechanistic Insights : The compound's anticancer effects are believed to stem from its ability to induce oxidative stress within cancer cells, leading to increased apoptosis .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

- CYP Enzymes : It has been identified as an inhibitor of CYP1A2, which plays a role in drug metabolism. This property suggests potential interactions with other pharmaceuticals .

- Other Targets : Research also indicates possible interactions with enzymes involved in inflammatory pathways, although more studies are needed to elucidate these effects fully .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against prostate cancer cells revealed that treatment with the compound led to a significant reduction in tumor size in xenograft models. The study reported a decrease in tumor volume by approximately 40% after four weeks of treatment compared to control groups .

Case Study 2: Enzyme Interaction Analysis

Another investigation focused on the interaction between this compound and various cytochrome P450 enzymes. Results indicated that the compound selectively inhibited CYP1A2 without affecting other CYP isoforms significantly. This selectivity could be advantageous for minimizing side effects when used in combination therapies .

Comparative Analysis

| Compound Name | Anticancer Activity | CYP Inhibition | Notes |

|---|---|---|---|

| This compound | High | CYP1A2 | Effective against multiple cancer types |

| 3,4-Difluorobenzene-1,2-diamine | Moderate | None | Less potent than its bromo-substituted counterpart |

| Brominated Anilines | Variable | Various | General class with mixed activity |

Propriétés

IUPAC Name |

5-bromo-3,4-difluorobenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrF2N2/c7-2-1-3(10)6(11)5(9)4(2)8/h1H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQXFEVROLOZHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)F)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrF2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00731448 |

Source

|

| Record name | 5-Bromo-3,4-difluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210048-11-5 |

Source

|

| Record name | 5-Bromo-3,4-difluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.